2,2,2-Trifluoroethanol-d3
Overview
Description
2,2,2-Trifluoroethanol-d3 is a deuterated form of 2,2,2-trifluoroethanol, where the hydrogen atoms in the hydroxyl group are replaced with deuterium. This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Mechanism of Action
Target of Action
It’s known that the non-deuterated form, 2,2,2-trifluoroethanol, can inhibit enzymes like alcohol dehydrogenase .
Mode of Action
2,2,2-Trifluoroethanol-d3, similar to its non-deuterated form, is considered an ideal solvent in green and sustainable chemistry due to its high ionizing power and strong hydrogen bond donating ability . It’s used in various organic transformations .
Biochemical Pathways
The oxidation of trifluoroethanol yields trifluoroacetic acid, and it also serves as a source of the trifluoroethoxy group for various chemical reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1415 g/mL at 25 °C .
Result of Action
It’s known that 2,2,2-trifluoroethanol can serve as a tool to study protein folding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that 2,2,2-Trifluoroethanol is a colorless liquid with a pungent odor and is soluble in many organic solvents .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethanol-d3 is known to have significant effects on biological processes, including the protein folding–unfolding phenomenon . It is known to induce a helical structure in proteins . It competitively inhibits alcohol dehydrogenase . It forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .
Cellular Effects
The presence of this compound has been noted to accelerate the unfolding process compared to pure water . It has been found to speed up the unfolding time scale at low concentrations . The molecular contact frequency between protein and this compound follows a certain trend at low concentrations .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with proteins and enzymes. It is known to induce a helical structure in proteins, affecting their folding and unfolding processes . It also competitively inhibits alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of alcohols .
Temporal Effects in Laboratory Settings
In the fairly modest temperature and pressure regime of 0–2 GPa and 200–295 K, this compound exhibits a remarkable degree of polymorphism, with the observation of four ordered phases and a cubic plastic phase . The ordered phases are characterized by hydrogen-bonded chains .
Metabolic Pathways
This compound, the toxic metabolite of the anesthetic agent fluoroxene, is further metabolized to trifluoroacetic acid . This process involves the interaction of this compound with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethanol-d3 is typically synthesized through a deuteration reaction. One common method involves the reaction of 2,2,2-trifluoroethanol with deuterium gas in the presence of a catalyst. The catalyst often used is a base metal such as sodium or potassium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction efficiently. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form trifluoroethyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various trifluoroethyl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Metal hydrides such as lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethyl derivatives.
Substitution: Various trifluoroethyl compounds.
Scientific Research Applications
2,2,2-Trifluoroethanol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in NMR spectroscopy for studying molecular structures and dynamics.
Biology: It is used in protein folding studies due to its ability to stabilize certain protein conformations.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Hexafluoro-2-propanol: Another fluorinated alcohol with similar solvent properties.
1,1,1-Trifluoroethane: A related compound with similar chemical structure but different applications.
Trifluoroacetic acid: An oxidized form of trifluoroethanol with strong acidic properties.
Uniqueness: 2,2,2-Trifluoroethanol-d3 is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Its ability to form stable hydrogen-bonded complexes and its strong acidic character due to the trifluoromethyl group also distinguish it from other similar compounds .
Properties
IUPAC Name |
1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-IDPMSXFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227989 | |
Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77253-67-9 | |
Record name | 2,2,2-Trifluoroethan-1,1-d2-ol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77253-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,2,2-Trifluoroethanol-d3 (TFE-d3) primarily used for in the context of the provided research?
A1: TFE-d3 is primarily utilized as a co-solvent in Nuclear Magnetic Resonance (NMR) spectroscopy studies of peptides and proteins. Its unique properties influence the structural behavior of these biomolecules, facilitating their analysis. [, , , , , ]
Q2: How does TFE-d3 affect the conformation of peptides and proteins?
A2: TFE-d3 exhibits a superior ability to stabilize intramolecular hydrogen bonds in carbohydrates and peptides compared to solvents like water (D2O) or dimethyl sulfoxide (DMSO-d6). This stabilization often promotes the formation of alpha-helical structures in peptides, even in cases where they might not predominantly adopt this conformation in purely aqueous environments. [, , ]
Q3: Can you provide an example of how TFE-d3 was used to elucidate the structure of a specific peptide?
A3: In a study on the antimicrobial peptide maximin 1, researchers used a 50:50 mixture of water and TFE-d3 to determine the peptide's three-dimensional structure using NMR spectroscopy. The TFE-d3 helped stabilize the alpha-helical conformation of maximin 1, allowing for a detailed structural characterization. Similarly, TFE-d3 was crucial in identifying the alpha-helical region within bovine somatotropin fragment 96-133.
Q4: Aside from peptide research, are there other applications of TFE-d3 in chemistry?
A5: Yes, TFE-d3 is a valuable solvent in synthetic organic chemistry. Its deuterated nature makes it suitable for NMR studies of reaction mechanisms and product characterization. Gottlieb, Kotlyar, and Nudelman's work highlights its use in identifying and characterizing common impurities in other deuterated solvents.
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